molecular formula C6H11N B13583063 (1R,5S,6R)-6-methyl-3-azabicyclo[3.1.0]hexane

(1R,5S,6R)-6-methyl-3-azabicyclo[3.1.0]hexane

Cat. No.: B13583063
M. Wt: 97.16 g/mol
InChI Key: NAWPASPYZIMBSX-GOHHTPAQSA-N
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Description

(1R,5S,6R)-6-methyl-3-azabicyclo[310]hexane is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S,6R)-6-methyl-3-azabicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones . This method provides high yields and diastereoselectivities, making it a practical route for producing this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of production.

Chemical Reactions Analysis

Types of Reactions

(1R,5S,6R)-6-methyl-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce double bonds or other functional groups to simpler forms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cyclopropanation, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce simpler hydrocarbons.

Scientific Research Applications

(1R,5S,6R)-6-methyl-3-azabicyclo[3.1.0]hexane has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in the development of bioactive compounds and studying enzyme interactions.

    Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (1R,5S,6R)-6-methyl-3-azabicyclo[3.1.0]hexane exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,5S,6R)-6-methyl-3-azabicyclo[3.1.0]hexane is unique due to its specific stereochemistry and the presence of a nitrogen atom within its bicyclic structure. This configuration imparts distinct chemical properties and reactivity, making it valuable for various applications that require precise molecular interactions.

Properties

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

IUPAC Name

(1R,5S)-6-methyl-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C6H11N/c1-4-5-2-7-3-6(4)5/h4-7H,2-3H2,1H3/t4?,5-,6+

InChI Key

NAWPASPYZIMBSX-GOHHTPAQSA-N

Isomeric SMILES

CC1[C@H]2[C@@H]1CNC2

Canonical SMILES

CC1C2C1CNC2

Origin of Product

United States

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